4-Fluoro-2,6-bis(hydroxymethyl)phenol molecular structure and weight
4-Fluoro-2,6-bis(hydroxymethyl)phenol molecular structure and weight
An In-depth Technical Guide to 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of 4-Fluoro-2,6-bis(hydroxymethyl)phenol. We will delve into its molecular characteristics, provide a field-proven synthesis protocol with mechanistic insights, and explore its chemical behavior in the context of its structural analogs.
Core Molecular Profile and Physicochemical Properties
4-Fluoro-2,6-bis(hydroxymethyl)phenol is a substituted phenol derivative characterized by a fluorine atom at the para-position and two hydroxymethyl groups at the ortho-positions relative to the phenolic hydroxyl group.[1] This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for further chemical modification.
Structural Identification
Accurate identification is paramount in scientific research. The compound is uniquely identified by the following parameters:
| Parameter | Value |
| CAS Number | 71643-58-8[1] |
| IUPAC Name | 4-fluoro-2,6-bis(hydroxymethyl)phenol[1] |
| Molecular Formula | C₈H₉FO₃[1][2] |
| Molecular Weight | 172.15 g/mol [1][2] |
| SMILES | C1=C(C=C(C(=C1CO)O)CO)F[1] |
| Standard InChI | InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2[1] |
| Standard InChIKey | GETCNIWYTGPBMQ-UHFFFAOYSA-N[1] |
Physicochemical Data
The physical properties of a compound are critical for designing experimental conditions, from synthesis and purification to formulation and application. 4-Fluoro-2,6-bis(hydroxymethyl)phenol is a solid at room temperature with the following characteristics:[1]
| Property | Value |
| Physical State | Solid[1] |
| Melting Point | 137-139 °C[1] |
| Boiling Point | 309.5 °C at 760 mmHg[1] |
| Density | 1.438 g/cm³[1] |
| Flash Point | 141 °C[1] |
| LogP | 0.51590[1] |
| Predicted pKa | 9.91 ± 0.23[1] |
The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a key consideration in drug development for membrane permeability.[1]
Synthesis Protocol and Mechanistic Rationale
The reliable synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol is crucial for its availability in research and development. The most established method is the base-catalyzed hydroxymethylation of p-fluorophenol.
Causality in Experimental Design
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Choice of Precursor : p-Fluorophenol is selected as the starting material because the fluorine atom at the para-position is electronically withdrawing and directs the incoming electrophiles (hydroxymethyl groups) to the ortho-positions.
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Role of the Base Catalyst : A strong base, such as potassium hydroxide (KOH), is essential. It deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This dramatically increases the electron density of the aromatic ring, activating it towards electrophilic aromatic substitution by formaldehyde.
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Formaldehyde Source : Paraformaldehyde, a solid polymer of formaldehyde, is used as a stable and convenient source of formaldehyde in the reaction. Upon heating in the basic aqueous medium, it depolymerizes to release formaldehyde in situ.
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Reaction Conditions : The reaction is conducted at a moderate temperature (60°C) to ensure a sufficient reaction rate without promoting undesirable side reactions, such as polymerization or oxidation of the phenol.[1] The extended reaction time (32 hours) is necessary to drive the reaction towards di-substitution, ensuring high yields of the desired product.[1]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; adherence to these steps has been documented to produce a high yield (85%) of the target compound.[1]
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Reagent Preparation : To a suitable reaction flask, add potassium hydroxide (120 g) and water (800 mL). Stir until the KOH is fully dissolved.
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Addition of Reactants : To the basic solution, add p-fluorophenol (80.0 g) and paraformaldehyde (128 g).
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Reaction Execution : Heat the reaction mixture to 60°C and maintain vigorous stirring for 32 hours under a standard atmosphere.
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Workup - Cooling and Extraction : After 32 hours, cool the mixture to room temperature. Add dichloromethane to the flask to aid in the subsequent separation.
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Workup - Acidification and Precipitation : Add water, followed by the careful, dropwise addition of hydrochloric acid until the pH of the aqueous phase reaches 3. This neutralizes the phenoxide and excess base, causing the product to precipitate.
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Isolation : Stir the resulting slurry, then isolate the solid product via suction filtration.
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Purification : Wash the filter cake thoroughly with water to remove inorganic salts and any remaining water-soluble impurities.
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Drying : Dry the purified solid under vacuum to yield the final product, 4-Fluoro-2,6-bis(hydroxymethyl)phenol. A typical yield for this procedure is around 104 g.[1]
Chemical Reactivity and Structural Considerations
The unique arrangement of functional groups in 4-Fluoro-2,6-bis(hydroxymethyl)phenol imparts specific chemical characteristics.
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Acidity : The compound possesses three hydroxyl groups, each with a distinct acidity. Studies on related phenols show that the phenolic hydroxyl is the most acidic, followed by the two hydroxymethyl groups.[1] Potentiometric titration methods have successfully determined all three acidity constants (Ka1, Ka2, and Ka3) for this class of compounds.[1]
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Oxidation : The hydroxymethyl groups are susceptible to oxidation. Analogous 2,6-bis(hydroxymethyl)phenols can be oxidized to the corresponding 2-hydroxyisophthalaldehydes using reagents like activated manganese(IV) oxide.[1] This provides a direct synthetic route to valuable aldehyde derivatives.
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Influence of the Fluoro Group : The electron-withdrawing nature of the fluorine atom at the para-position increases the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog, 2,6-Bis(hydroxymethyl)phenol. This electronic effect is a key consideration in its reactivity and potential interactions in biological systems.[1]
Comparative Analysis with Structural Analogs
Understanding how substituents affect molecular properties is a cornerstone of medicinal and materials chemistry. The para-substituent on the 2,6-bis(hydroxymethyl)phenol scaffold significantly influences its physicochemical properties.
| Compound | Molecular Weight ( g/mol ) | Key Distinction |
| 2,6-Bis(hydroxymethyl)phenol | 154.16[1] | The non-substituted parent compound.[1] |
| 4-Fluoro-2,6-bis(hydroxymethyl)phenol | 172.15[1] | The subject of this guide, featuring an electron-withdrawing fluorine atom. |
| 4-Chloro-2,6-bis(hydroxymethyl)phenol | 188.61[3] | Contains a larger, less electronegative halogen, potentially enhancing flame retardancy in polymer applications.[4] |
| 4-Bromo-2,6-bis(hydroxymethyl)phenol | 233.06[1] | Features a much heavier halogen atom, significantly increasing the molecular weight.[1] |
This comparison highlights how a simple substitution at the 4-position can be used to fine-tune the molecular properties for specific applications, a fundamental principle in rational drug and material design.
Potential Applications and Future Research
While specific biological activities for 4-Fluoro-2,6-bis(hydroxymethyl)phenol are not extensively documented, its structural class is significant.
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Polymer Chemistry : Halogenated phenols, particularly chlorinated derivatives, are used as monomers to enhance the flame retardancy of phenolic resins.[4] The subject compound could be explored for similar applications.
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Intermediate for Complex Synthesis : Its multiple functional groups make it a versatile building block for creating more complex molecules, such as chelating agents or specialized ligands.[4]
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Drug Development : The broader class of substituted phenols exhibits a wide range of biological activities, including antimicrobial and antioxidant effects.[4] The unique electronic properties conferred by the fluorine atom make this compound an interesting candidate for screening in various biological assays to uncover potential therapeutic applications.
Future research should focus on the systematic evaluation of its biological activity profile and its potential as a monomer in advanced polymer systems.
Conclusion
4-Fluoro-2,6-bis(hydroxymethyl)phenol is a well-characterized compound with a straightforward and high-yield synthesis protocol. Its defined molecular structure and physicochemical properties, influenced by the interplay of its hydroxyl, hydroxymethyl, and fluoro substituents, make it a valuable molecule for both academic research and industrial applications. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in the laboratory.
References
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PubChem. 4-Fluoro-2-(hydroxymethyl)phenol. [Link]
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PubChem. 4-Chloro-2,6-bis(hydroxymethyl)phenol. [Link]
